molecular formula C7H11N3OS B13073309 3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide

3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide

Cat. No.: B13073309
M. Wt: 185.25 g/mol
InChI Key: PUCXFWMAGDJOSV-UHFFFAOYSA-N
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Description

3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide typically involves the reaction of 2-methyl-1,3-thiazole-5-carboxylic acid with ammonia or an amine under suitable conditions. One common method involves the use of a dehydrating agent such as thionyl chloride to activate the carboxylic acid, followed by the addition of ammonia to form the amide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its interaction with cellular pathways can result in anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

3-Amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide

InChI

InChI=1S/C7H11N3OS/c1-4-10-3-6(12-4)5(8)2-7(9)11/h3,5H,2,8H2,1H3,(H2,9,11)

InChI Key

PUCXFWMAGDJOSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C(CC(=O)N)N

Origin of Product

United States

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